7-Gly-oxytocin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

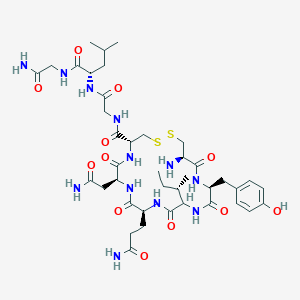

7-Gly-oxytocin (Thr⁴-Gly⁷-oxytocin; CAS 60786-59-6) is a synthetic oxytocin analogue characterized by structural modifications at positions 4 and 7 of the native oxytocin peptide. Specifically, the original leucine at position 7 is replaced with glycine, while threonine replaces the native residue at position 4 . This modification was first synthesized in the late 1960s to study the impact of residue substitution on oxytocin’s biological activity and enzymatic stability . Unlike native oxytocin, which has a disulfide bridge between cysteine residues at positions 1 and 6, this compound retains this structural feature but exhibits altered receptor-binding kinetics and metabolic stability due to the glycine substitution .

Vorbereitungsmethoden

Synthetisches Kampfer wird hauptsächlich aus Alpha-Pinen hergestellt, einer Verbindung, die in den Ölen von Nadelbäumen vorkommt. Der Produktionsprozess umfasst mehrere Schritte:

Destillation von Terpentin: Terpentin wird destilliert, um Alpha-Pinen zu erhalten.

Umwandlung in Bornylchlorid: Alpha-Pinen wird mit trockenem Chlorwasserstoffgas behandelt, um Bornylchlorid zu erzeugen.

Oxidation: Bornylchlorid wird dann oxidiert, um Kampfer zu bilden.

Industrielle Produktionsmethoden beinhalten oft die Verwendung nachwachsender Ausgangsstoffe und Enzym-Katalyse, um eine hohe Enantioselektivität und Effizienz zu erreichen .

Analyse Chemischer Reaktionen

Synthetisches Kampfer durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Kampfer kann mit starken Oxidationsmitteln wie Salpetersäure zu Kamphersäure oxidiert werden.

Reduktion: Es kann mit Reduktionsmitteln wie Natriumborhydrid zu Borneol und Isoborneol reduziert werden.

Substitution: Kampfer kann Substitutionsreaktionen eingehen, wie die Bildung von Kampfersulfonsäure durch Reaktion mit Schwefelsäure.

Häufig verwendete Reagenzien in diesen Reaktionen sind Salzsäure, Natriumhypochlorit und verschiedene Oxidations- und Reduktionsmittel. Zu den wichtigsten gebildeten Produkten gehören Kamphersäure, Borneol und Isoborneol .

Wissenschaftliche Forschungsanwendungen

Neuropsychiatric Applications

Oxytocin and Social Behavior

Research indicates that oxytocin plays a crucial role in social bonding and emotional regulation. 7-Gly-oxytocin has been shown to enhance prosocial behaviors and reduce anxiety in individuals with neurodevelopmental disorders such as autism spectrum disorder (ASD) and schizophrenia. A study highlighted that intranasal administration of oxytocin could improve social cognitive functions and brain activity related to social perception in children with ASD .

Therapeutic Potential in Mental Disorders

The therapeutic potential of this compound extends to various mental health conditions. For instance, it has been suggested that this compound may alleviate symptoms of anxiety and depression by modulating neural circuits involved in emotional processing . Clinical trials have reported positive outcomes in patients with schizophrenia, where oxytocin administration resulted in improved social cognition and reduced clinical symptoms .

Metabolic Applications

Obesity Treatment

this compound has emerged as a promising candidate for obesity treatment due to its role in appetite regulation. Studies demonstrate that this analog can significantly reduce food intake and body weight in diet-induced obese animal models. For example, a recent study compared the effects of this compound with native oxytocin, revealing that the analog had a longer-lasting effect on weight reduction and appetite suppression .

Mechanisms of Action

The mechanism by which this compound influences metabolism involves its action on specific neuronal pathways that regulate hunger and satiety. By enhancing OTR signaling in the hypothalamus, this compound can effectively suppress appetite and promote energy expenditure, making it a potential therapeutic agent for obesity management .

Inflammatory Conditions

Anti-inflammatory Effects

Recent research has uncovered the anti-inflammatory properties of oxytocin, suggesting that this compound may also contribute to reducing inflammation across various tissues. A study indicated that this compound could lower levels of pro-inflammatory cytokines and improve outcomes in chronic inflammatory conditions like arthritis and inflammatory bowel disease (IBD) .

Clinical Implications

The implications of these findings are significant for developing treatments targeting chronic inflammation. By mitigating inflammatory responses, this compound could enhance the efficacy of existing therapies for conditions characterized by persistent inflammation .

Cardiovascular Applications

Cardioprotection

Animal studies have demonstrated that this compound may exert cardioprotective effects during ischemic events. It has been shown to reduce infarct size and improve heart function post-reperfusion in models of ischemic heart disease. This suggests a potential role for this compound in treating cardiovascular diseases by promoting tissue repair and improving blood flow recovery .

Summary Table: Applications of this compound

Wirkmechanismus

Synthetic camphor exerts its effects by interacting with sensory nerves. It activates heat-sensitive TRP vanilloid subtype 1 (TRPV1) and TRPV3 receptors, producing a warm sensation and desensitizing sensory nerves . This mechanism is responsible for its analgesic and counterirritant properties when applied topically.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Structural Modifications

The following table summarizes key structural differences between 7-Gly-oxytocin and related analogues:

Receptor Binding and Pharmacological Activity

Oxytocin analogues exhibit varying affinities for the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR). Studies indicate:

- This compound : Reduced receptor affinity compared to native oxytocin (EC₅₀ = 12 nM vs. 0.8 nM in uterine contraction assays), likely due to the loss of hydrophobic interactions from Leu⁷ .

- 7-D-Leu-Oxytocin : Higher receptor selectivity and prolonged activity (EC₅₀ = 2.1 nM) due to resistance to peptidase degradation .

- 8-Gly(Buᵗ)-Oxytocin : Enhanced lipophilicity improves blood-brain barrier penetration but compromises uterotonic activity (EC₅₀ = 25 nM) .

Enzymatic Stability

Modifications at position 7 significantly influence metabolic stability:

- Native Oxytocin: Rapidly degraded by placental leucine aminopeptidase (P-LAP), half-life <5 minutes in plasma .

- This compound: Moderate stability (half-life ~15 minutes) due to glycine’s resistance to aminopeptidases .

- 7-D-Leu-Oxytocin: Exceptional stability (half-life >60 minutes) owing to D-amino acid resistance to enzymatic cleavage .

Therapeutic Implications

- This compound: Limited clinical utility due to reduced potency but serves as a template for studying structure-activity relationships .

- 7-D-Leu-Oxytocin: Potential for long-acting therapies in autism or social anxiety disorders due to CNS penetration and stability .

- 8-Gly(Buᵗ)-Oxytocin : Explored for neuropsychiatric applications but requires optimization to mitigate reduced uterotonic effects .

Critical Research Findings

- Contradictory Results : While this compound shows reduced OTR binding in vitro, some studies report retained antidiuretic activity in renal assays, suggesting tissue-specific receptor interactions .

- Synthetic Challenges : Early synthesis of this compound faced low yields due to glycine’s conformational flexibility, later addressed via solid-phase peptide synthesis .

Q & A

Q. Basic: What distinguishes 7-Gly-oxytocin structurally and functionally from native oxytocin, and what methodologies are used to characterize these differences?

Methodological Answer:

Structural characterization requires techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the glycine substitution at position 7 and assess conformational changes. Functional differences, such as receptor binding affinity, are evaluated via competitive radioligand assays using oxytocin receptor (OXTR)-expressing cell lines. For purity validation, high-performance liquid chromatography (HPLC) paired with peptide synthesis protocols is essential .

Q. Basic: How can researchers synthesize this compound with high yield and reproducibility?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

- Resin selection : Use Fmoc-protected resins compatible with glycine incorporation.

- Coupling efficiency : Monitor via Kaiser tests or spectrophotometry to ensure stepwise addition.

- Cleavage and purification : Optimize trifluoroacetic acid (TFA) cleavage conditions and employ reverse-phase HPLC for purification.

Documentation of reaction parameters (e.g., temperature, solvent ratios) is critical for reproducibility .

Q. Advanced: How should researchers design in vivo studies to evaluate this compound’s behavioral effects while minimizing confounding variables?

Methodological Answer:

Adopt a PICOT framework :

- Population : Select animal models (e.g., rodents) with well-documented OXTR expression profiles.

- Intervention : Use controlled administration routes (intranasal vs. intraperitoneal) and dose titration based on pharmacokinetic studies.

- Comparison : Include native oxytocin and receptor antagonist controls.

- Outcome : Quantify social/maternal behaviors via standardized assays (e.g., partner preference tests).

- Time : Define observation windows aligned with oxytocin’s half-life (~10–15 minutes).

Statistical power analysis and blinding protocols reduce bias .

Q. Advanced: How can contradictory data on this compound’s receptor binding kinetics be resolved?

Methodological Answer:

Contradictions often arise from assay variability. To address this:

- Standardize conditions : Use uniform cell lines (e.g., HEK293-OXTR) and buffer pH (7.4).

- Validate ligands : Compare radiolabeled vs. fluorescent probes (e.g., 125I-OVTA vs. Alexa Fluor conjugates).

- Data normalization : Express results as % displacement relative to native oxytocin.

Meta-analyses of independent datasets and sensitivity analyses (e.g., outlier removal) improve reliability .

Q. Basic: What analytical techniques are recommended for quantifying this compound in biological samples?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its specificity and sensitivity. Key parameters:

- Sample preparation : Deproteinize plasma/brain homogenates via acetonitrile precipitation.

- Ionization : Electrospray ionization (ESI) in positive mode.

- Quantification : Use stable isotope-labeled oxytocin as an internal standard.

Validate the method per FDA guidelines for accuracy, precision, and limit of detection (LOD) .

Q. Advanced: What strategies mitigate off-target effects of this compound in neuropharmacological studies?

Methodological Answer:

- Receptor profiling : Screen against vasopressin receptors (V1a, V2) using competitive binding assays.

- CRISPR/Cas9 models : Employ OXTR-knockout animals to isolate receptor-specific effects.

- Computational modeling : Predict cross-reactivity via molecular docking simulations (e.g., AutoDock Vina).

Dose-response curves and time-course studies further clarify selectivity .

Q. Basic: How should researchers validate the stability of this compound under experimental storage conditions?

Methodological Answer:

Conduct accelerated stability studies:

- Temperature : Store aliquots at -80°C, -20°C, and 4°C; assess degradation via HPLC at 0, 7, 30 days.

- Lyophilization : Test peptide integrity post-reconstitution using circular dichroism (CD) spectroscopy.

- Protease resistance : Incubate with serum proteases and quantify remaining peptide via LC-MS.

Document degradation products and adjust storage protocols accordingly .

Q. Advanced: What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous populations?

Methodological Answer:

- Mixed-effects models : Account for inter-individual variability (e.g., sex, age).

- Non-linear regression : Fit data to sigmoidal curves (Hill equation) to estimate EC50.

- Post hoc tests : Apply Tukey’s HSD for multiple comparisons.

Power analysis during experimental design minimizes Type II errors .

Q. Basic: What ethical considerations are critical when designing human studies involving this compound?

Methodological Answer:

- Informed consent : Disclose potential psychoactive effects.

- Exclusion criteria : Screen for psychiatric history (e.g., autism, anxiety disorders).

- Data anonymization : Use coded identifiers for participant data.

Adhere to IRB protocols and the Declaration of Helsinki .

Q. Advanced: How can researchers integrate omics data to explore this compound’s downstream signaling pathways?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on OXTR-expressing tissues post-treatment; use DESeq2 for differential expression analysis.

- Proteomics : Apply tandem mass tag (TMT) labeling and LC-MS/MS to quantify phosphorylation changes in ERK/AKT pathways.

- Pathway enrichment : Utilize DAVID or Gene Ontology for functional annotation.

Multi-omics integration tools (e.g., mixOmics) identify cross-talk between signaling modules .

Eigenschaften

CAS-Nummer |

19748-53-9 |

|---|---|

Molekularformel |

C40H62N12O12S2 |

Molekulargewicht |

967.1 g/mol |

IUPAC-Name |

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C40H62N12O12S2/c1-5-20(4)33-40(64)48-24(10-11-29(42)54)37(61)50-27(14-30(43)55)38(62)51-28(36(60)46-16-32(57)47-25(12-19(2)3)35(59)45-15-31(44)56)18-66-65-17-23(41)34(58)49-26(39(63)52-33)13-21-6-8-22(53)9-7-21/h6-9,19-20,23-28,33,53H,5,10-18,41H2,1-4H3,(H2,42,54)(H2,43,55)(H2,44,56)(H,45,59)(H,46,60)(H,47,57)(H,48,64)(H,49,58)(H,50,61)(H,51,62)(H,52,63)/t20-,23-,24-,25-,26-,27-,28-,33?/m0/s1 |

InChI-Schlüssel |

RFRDFBYIYZCKTO-AGDWTCHZSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Isomerische SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Sequenz |

CYIQNCGLG |

Synonyme |

7-Gly-oxytocin Gly(7)-oxytocin, monoacetate OXG oxytocin, Gly(7)- oxytocin, glycine(7)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.